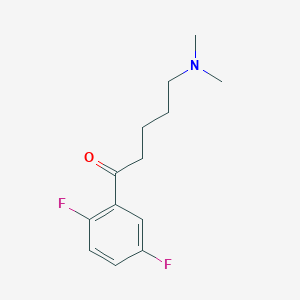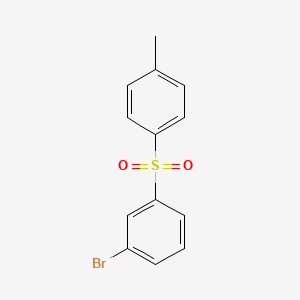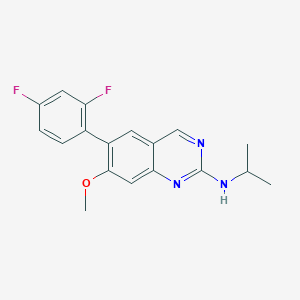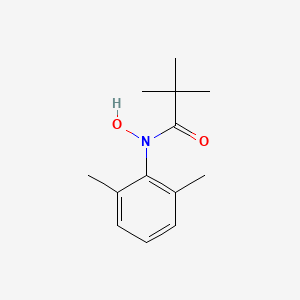
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol est un composé chimique doté d’une structure unique comprenant un cycle pyridine et un squelette hexa-3,5-diyn-2-ol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol implique généralement le couplage d’un dérivé de pyridine avec un précurseur hexa-3,5-diyn-2-ol. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui utilise du palladium comme catalyseur et des réactifs au bore pour faciliter la formation de liaisons carbone-carbone . Les conditions de réaction sont généralement douces et peuvent être effectuées à température ambiante, ce qui en fait une méthode efficace et respectueuse de l’environnement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l’échelle de la réaction de couplage de Suzuki-Miyaura. Cela nécessite l’optimisation des conditions de réaction, telles que la concentration des réactifs, la température et le temps de réaction, afin de garantir un rendement et une pureté élevés. En outre, des réacteurs à écoulement continu peuvent être utilisés pour améliorer l’efficacité et la possibilité de mise à l’échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les triples liaisons en doubles ou simples liaisons, conduisant à la formation d’alcènes ou d’alcanes.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile ou nucléophile, introduisant différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : De l’hydrogène gazeux avec un catalyseur au palladium ou de l’hydrure de lithium et d’aluminium peuvent être utilisés pour les réactions de réduction.
Substitution : Des réactifs tels que des halogènes, des halogénoalcanes et des nucléophiles comme des amines ou des thiols sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcènes ou des alcanes. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de recherche scientifique
Le 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique, en particulier dans la formation de molécules complexes par le biais de réactions de couplage.
Médecine : Certains dérivés de ce composé se sont avérés prometteurs comme agents thérapeutiques, en particulier dans le traitement du cancer et des maladies infectieuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères et des revêtements avancés, en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.
Mécanisme D'action
Le mécanisme d’action du 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicales, il peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à des effets thérapeutiques. Les voies exactes impliquées dépendent du dérivé spécifique et de sa cible.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-6-phénylhexa-3,5-diyn-2-ol : Ce composé a un groupe phényle au lieu d’un cycle pyridine, ce qui affecte sa réactivité et ses applications.
2-Méthylhexa-3,5-diyn-2-ol : Il n’a pas de cycle pyridine, ce qui le rend moins polyvalent dans certaines réactions.
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine : Il contient un cycle triazine, qui confère différentes propriétés chimiques et applications.
Unicité
Le 2-Méthyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol est unique en raison de la présence à la fois d’un cycle pyridine et d’un squelette hexa-3,5-diyn-2-ol. Cette combinaison permet une large gamme de modifications chimiques et d’applications, ce qui en fait un composé précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
Numéro CAS |
648431-96-3 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-methyl-6-pyridin-3-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-6-11-7-5-9-13-10-11/h5,7,9-10,14H,1-2H3 |
Clé InChI |
CAHMBINGRRNKCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC#CC1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)



![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)



![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)


